2,6-Dimethoxy-1,4-benzoquinone
Overview
Description
2,6-Dimethoxy-1,4-benzoquinone (DBQ, 2,6-DMBQ, DMOBQ) is a derivative of 1,4-benzoquinone . It is a wood allergen and has been reported to cause various skin and mucosal symptoms on exposure to wood dusts . It is formed as a product due to the activity of bacterial Azospirillum lipoferum laccase on phenolic compounds of the syringic type .
Synthesis Analysis
The synthesis of 2,6-Dimethoxy-1,4-benzoquinone has been studied in the context of lignin models . It does not affect the catalytic activity of any of the studied Co-Schiff base catalysts, but 1,4-benzoquinone and 2-methoxy-1,4-benzoquinone have a strong effect on the catalytic activity .Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxy-1,4-benzoquinone is represented by the empirical formula C8H8O4 . It has a molecular weight of 168.15 .Chemical Reactions Analysis
2,6-Dimethoxy-1,4-benzoquinone has been studied in the context of the oxidation of lignin models . The formation of a Co-Schiff base-quinone complex prevents the formation of the key catalytically active Co-superoxo complex .Physical And Chemical Properties Analysis
2,6-Dimethoxy-1,4-benzoquinone has a melting point of 253-257 °C (dec.) (lit.) and is soluble in DMSO .Scientific Research Applications
Anti-Adipogenic Effects : 2,6-Dimethoxy-1,4-benzoquinone shows potential in suppressing adipogenesis, which could have implications for obesity treatment. It significantly reduced the expression of various adipogenic transcription factors and upregulated AMP-dependent protein kinase phosphorylation, suggesting a role in the suppression of adipogenesis and warranting further study on its anti-obesity effects (Son et al., 2018).
Antimicrobial Activity : This compound and its structural analogues have demonstrated antimicrobial activity against several food-borne bacteria, suggesting their potential as food supplemental agents (Park et al., 2014).
Antibacterial Properties : Certain 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives, synthesized from 2,6-dimethoxy-1,4-benzoquinone, have shown inhibitory effects on the growth of gram-positive bacteria, indicating their potential as antibacterial agents (Lana et al., 2006).
Enhancing Yield in Fermentation : The use of ultrasound and Fe3O4 nanoparticles has been shown to increase the yield of 2,6-dimethoxy-1,4-benzoquinone in fermented wheat germ, highlighting the potential of combining technological approaches to optimize production (Zheng et al., 2019).
Induced Resistance to Rice Blast Fungus : 2,6-Dimethoxy-1,4-benzoquinone has been found to enhance resistance against the rice blast fungus Magnaporthe oryzae, suggesting its potential as a protective agent in agriculture (Ueno & Yoshikiyo, 2014).
Potential Use in Lithium Batteries : A study on 2,5-dimethoxy-1,4-benzoquinone, a related compound, indicated its potential as an active material for rechargeable lithium batteries, with a high initial discharge capacity (Yao et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBNOBQOQZRLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862128 | |
Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |
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Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,6-Dimethoxyquinone | |
CAS RN |
26547-64-8, 530-55-2 | |
Record name | 2,6-Dimethoxy-p-benzosemiquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26547-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=530-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dimethoxyquinone | |
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Record name | 2,6-Dimethoxysemiquinone radicals | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethoxyquinone | |
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Record name | 2,6-Dimethoxyquinone | |
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Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | EPA DSSTox | |
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Record name | 2,6-dimethoxy-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.714 | |
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Record name | 2,6-DIMETHOXYQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z701W789S | |
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Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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